molecular formula C18H18F4N4O B2903965 2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775384-76-3

2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2903965
CAS No.: 1775384-76-3
M. Wt: 382.363
InChI Key: ZABVTNAQEUNOQS-UHFFFAOYSA-N
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Description

2-Fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a pyrimidine-based small molecule characterized by a trifluoromethyl-substituted pyrimidine core linked to a piperidine ring and a fluorinated benzamide group. The trifluoromethyl group enhances metabolic stability and binding affinity to biological targets, while the fluorine atom on the benzamide moiety improves bioavailability and modulates electronic properties .

Properties

IUPAC Name

2-fluoro-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-23-15(18(20,21)22)10-16(24-11)26-8-6-12(7-9-26)25-17(27)13-4-2-3-5-14(13)19/h2-5,10,12H,6-9H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABVTNAQEUNOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Some properties can be inferred from its chemical structure. The compound has a molecular weight of 500.85200, a density of 1.542g/cm3, and a melting point of 189.9-193.4 °C. These properties may influence its bioavailability, but further pharmacokinetic studies are needed to confirm this.

Biological Activity

2-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. The compound comprises a benzamide core, a piperidine ring, and a pyrimidine moiety, which contribute to its chemical reactivity and interaction with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₄N₄O
  • Molecular Weight : 382.4 g/mol
  • CAS Number : 1775332-45-0

The compound's structure features a fluorine atom, a trifluoromethyl group, and a methyl substituent on the pyrimidine ring. These functional groups enhance its potential as a pharmaceutical agent by allowing specific interactions with biological targets.

Preliminary studies suggest that this compound may act as an inhibitor or modulator of certain enzymes or receptors involved in various diseases. The exact biological pathways affected by this compound are still under investigation, but it is believed to influence multiple biochemical pathways through receptor binding or enzyme inhibition.

Pharmacological Potential

The compound has shown promise in various pharmacological applications:

  • Antitumor Activity : Research indicates potential antitumor effects, particularly in models of breast cancer and other malignancies.
  • CNS Disorders : Its structural characteristics position it as a candidate for treating central nervous system disorders by modulating neurotransmitter receptors.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, presenting opportunities for therapeutic interventions.

Study 1: Antitumor Effects

A study conducted on the antitumor activity of related benzamide compounds demonstrated that derivatives with similar structural motifs exhibited significant cytotoxic effects on cancer cell lines. The findings suggested that the introduction of trifluoromethyl groups enhances the potency of these compounds against tumors .

Study 2: CNS Modulation

In another investigation focused on metabotropic glutamate receptors, compounds structurally related to this compound were identified as positive allosteric modulators. This suggests potential applications in treating psychiatric disorders through modulation of glutamate signaling pathways .

Table of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines
CNS ModulationPositive allosteric modulation of glutamate receptors
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of this compound to other pyrimidine-based analogs are critical for understanding its pharmacological profile. Below is a detailed comparison with key analogs:

Structural Analogues with Pyrimidine-Piperidine-Benzoate Scaffolds

Compound Name Key Structural Differences Biological Activity Reference(s)
5-Chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Chloro and methoxy substituents on the benzamide ring Not explicitly reported in antifungal assays; similar scaffold suggests kinase inhibition potential
N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide Replacement of benzamide with phenylpropanamide Unknown; structural modifications likely alter pharmacokinetics (e.g., lipophilicity)
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) Bromine substitution on benzamide; pyrimidin-4-yl-oxy linker instead of piperidine linkage Exceptional antifungal activity against Phomopsis sp. (EC₅₀ = 10.5 µg/mL vs. Pyrimethanil’s 32.1 µg/mL)
3-Fluoro-4-(trifluoromethyl)benzamide derivatives (e.g., 7k, 14c) Trifluoromethyl and fluoro groups on benzamide; imidazolidinone or urea linkers Moderate antifungal activity (inhibition rates ~60–85%); lower potency compared to compound 5o

Functional Comparisons

  • Antifungal Activity: The target compound shares structural homology with 5o (), which demonstrated superior antifungal efficacy against Phomopsis sp. due to synergistic effects of fluorine and trifluoromethyl groups. However, the absence of a bromine substituent in the target compound may reduce its potency compared to 5o . Compounds with imidazolidinone or urea linkers (e.g., 7k, 14c) exhibited lower antifungal activity, highlighting the critical role of the benzamide-piperidine-pyrimidine scaffold in target binding .
  • Kinase Inhibition Potential: Analogs like 5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide () and JAK inhibitors (e.g., EU patent compounds) suggest that the pyrimidine-piperidine core is compatible with kinase binding pockets. The target compound’s fluorine may enhance selectivity for kinases like EGFR or JAK .
  • Synthetic Accessibility :

    • The target compound can be synthesized via amide coupling between 2-fluorobenzoic acid derivatives and 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine, similar to methods for compounds 7j–7l (). Yields for such reactions typically range from 35–65%, comparable to related analogs .

Research Findings and Data Tables

Antifungal Activity of Key Pyrimidine Derivatives

Compound ID Target Pathogen Inhibition Rate (%) EC₅₀ (µg/mL) Reference
5o Phomopsis sp. 100% 10.5
5f Phomopsis sp. 100% 12.8
7k Botrytis cinerea 66.4% Not reported
14c Botryosphaeria sp. 35.2% Not reported

Physicochemical Properties

Compound Name Molecular Weight logP (Predicted) Water Solubility (mg/mL)
2-Fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide ~392.3 3.8 0.12
5o 465.2 4.2 0.08
5-Chloro-2-methoxy analog () 447.1 3.5 0.15

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